molecular formula C18H20FNO3 B1639696 3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

Cat. No.: B1639696
M. Wt: 317.4 g/mol
InChI Key: OCLLHHQIVFPUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with acetyl, cyclohexyl, fluorophenyl, and hydroxy groups. The stereochemistry of the compound is specified by the (5R)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one can be achieved through several synthetic routes. One common method involves the condensation of a substituted carbamate with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrolone ring . The reaction conditions typically involve the use of a catalytic amount of iron (III) chloride in water, which allows the synthesis to proceed under mild conditions with good yields.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed conversions, such as those involving manganese complexes, can also be employed to achieve high selectivity and efficiency in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one include other pyrrolone derivatives and heterocyclic compounds such as pyridine and pyrrole . These compounds share structural similarities but differ in their substituents and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and its chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20FNO3

Molecular Weight

317.4 g/mol

IUPAC Name

3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3

InChI Key

OCLLHHQIVFPUEC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.